Superior Potency and Kinome Selectivity of Pralsetinib Over First-Generation Multikinase Inhibitors (Cabozantinib, Vandetanib, RXDX-105)
Pralsetinib demonstrates 8- to 28-fold greater biochemical potency against wild-type (WT) RET compared to the first-generation multikinase inhibitors cabozantinib, vandetanib, and RXDX-105. This superior potency is accompanied by exceptional kinome selectivity, with pralsetinib exhibiting >100-fold selectivity for RET over 96% of 371 kinases tested in a biochemical panel [1]. Critically, pralsetinib achieves 88-fold selectivity over VEGFR-2, a major off-target of earlier agents associated with hypertension and other cardiovascular toxicities .
| Evidence Dimension | In vitro kinase inhibition potency (IC50) and kinome-wide selectivity |
|---|---|
| Target Compound Data | WT RET IC50 = 0.3-0.4 nM; 88-fold selectivity over VEGFR-2; >100-fold selective over 96% of 371 kinases |
| Comparator Or Baseline | Cabozantinib, vandetanib, and RXDX-105: 8- to 28-fold less potent against WT RET; significantly lower kinome selectivity |
| Quantified Difference | 8- to 28-fold increased biochemical potency; 88-fold selectivity window against VEGFR-2 |
| Conditions | Cell-free biochemical kinase assays; KINOMEscan panel of 371 kinases |
Why This Matters
Higher biochemical potency and a cleaner selectivity profile directly translate to a reduced risk of off-target toxicities, making pralsetinib a more precise tool for dissecting RET-dependent signaling in vitro and a potentially safer therapeutic candidate for in vivo models.
- [1] Subbiah V, et al. Precision Targeted Therapy With BLU-667 for RET-Driven Cancers. Cancer Discov. 2018;8(7):836-849. View Source
